(1S,2S)-2-methylcyclopropan-1-amine
Overview
Description
(1S,2S)-2-methylcyclopropan-1-amine is a chiral amine with a cyclopropane ring structure. This compound is of interest due to its unique three-membered ring, which imparts significant strain and reactivity. The stereochemistry of the compound, indicated by the (1S,2S) configuration, means that it has specific spatial arrangements of its atoms, making it useful in various stereoselective syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methylcyclopropan-1-amine can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the reaction of glycine derivatives with 1,2-electrophiles under basic conditions.
Intramolecular Cyclization: γ-substituted amino acid derivatives can undergo cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: Using diazo compounds, ylides, or carbene intermediates, alkenes can be converted into cyclopropane derivatives.
Industrial Production Methods
Industrial production often involves the cyclopropanation of alkenes due to the scalability and efficiency of this method. The use of diazo compounds and transition metal catalysts can facilitate the formation of the cyclopropane ring in high yields.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of cyclopropanone derivatives.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylamines.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems due to its unique structure.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of chiral drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-methylcyclopropan-1-amine involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-methylcyclopropan-1-amine: The enantiomer of (1S,2S)-2-methylcyclopropan-1-amine, with different stereochemistry.
Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an amine group
Properties
IUPAC Name |
(1S,2S)-2-methylcyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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